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Quinoline derivative 8

Cat. No.: B10836285
M. Wt: 437.4 g/mol
InChI Key: GTJVIXLYXAAAKE-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Sciences

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone scaffold in the fields of medicinal and industrial chemistry. orientjchem.orgresearchgate.netdntb.gov.ua Its structure, first isolated from coal tar in 1834, is a fundamental building block for a vast array of natural products, particularly alkaloids, and synthetic compounds. mdpi.com The significance of the quinoline nucleus lies in its remarkable versatility and its status as a "privileged structure" in drug discovery. researchgate.netmdpi.com This means the quinoline framework is a recurring motif in molecules that exhibit potent and diverse biological activities. orientjchem.orgresearchgate.net

The chemical properties of quinoline, including its ability to undergo electrophilic and nucleophilic substitution reactions similarly to benzene and pyridine, allow for extensive structural modifications. researchgate.netnih.gov Researchers can readily alter the scaffold by introducing various functional groups at different positions, which can significantly enhance or modify the molecule's pharmacological efficacy. rsc.org This adaptability has made quinoline derivatives a major focus of research, leading to the development of numerous therapeutic agents. researchgate.net The biological activities associated with the quinoline core are exceptionally broad, encompassing antimalarial, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, among others. orientjchem.orgontosight.airesearchgate.net Consequently, the quinoline scaffold is integral to the design and synthesis of novel drugs aimed at treating a wide spectrum of diseases. mdpi.comresearchgate.net

Overview of Diverse Research Perspectives on Quinoline Derivatives

Research into quinoline derivatives is a dynamic and multifaceted field, approached from several distinct yet complementary perspectives.

Synthetic Chemistry: A primary focus of research is the development of novel and efficient synthetic methodologies to construct the quinoline core and its analogues. researchgate.netbohrium.com This includes both the refinement of classical methods like the Skraup, Friedländer, and Combes syntheses, and the innovation of modern techniques. bohrium.comrsc.org Contemporary approaches often emphasize green chemistry principles, utilizing microwave-assisted synthesis, multicomponent reactions, and eco-friendly catalysts to create complex quinoline structures in a cost-effective and environmentally sustainable manner. researchgate.netdntb.gov.uabohrium.com

Medicinal Chemistry and Pharmacology: This perspective centers on exploring the vast therapeutic potential of quinoline-based compounds. Researchers design and synthesize libraries of derivatives to screen for a wide range of biological activities. orientjchem.orgijresm.com Studies have identified quinolines as potent agents against malaria (e.g., chloroquine), various cancers, bacterial and fungal infections, and viruses like HIV, Zika virus, and SARS-CoV-2. nih.govrsc.orgontosight.ai This research often involves detailed structure-activity relationship (SAR) studies to understand how specific chemical modifications influence biological outcomes. rsc.org

Computational Chemistry: In silico methods are increasingly used to accelerate the drug discovery process. orientjchem.org Computational studies, including molecular docking and molecular dynamics simulations, allow researchers to predict how quinoline derivatives will interact with biological targets, such as enzymes or receptors. researchgate.net These theoretical predictions help prioritize which compounds are most promising for synthesis and further experimental testing. mdpi.com

Materials Science: Beyond biomedicine, the unique electronic properties of the quinoline scaffold make it a valuable component in materials science. rsc.org The extended π-conjugated system of quinoline is leveraged in the development of dyes for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netossila.com

Contextualization of "Quinoline Derivative 8" within Contemporary Chemical Research Literature

Within the extensive body of research on quinoline compounds, "this compound" refers to a specific molecule within a series of novel derivatives designed and synthesized for a targeted biomedical application. researchgate.net Specifically, it is one of eight analogues developed to act as potential protease inhibitors against the main protease (Mpro) of the SARS-CoV-2 virus. researchgate.net

This research is situated at the intersection of synthetic and computational chemistry, aiming to identify new antiviral candidates. The design of this series of compounds, including this compound, was informed by the structural features of known protease inhibitors. A key characteristic of these derivatives is the presence of amide linkages, which were incorporated into the molecular design to facilitate interaction with the target enzyme. researchgate.net The potential efficacy of these compounds was evaluated through robust computational methods, such as molecular docking and molecular dynamics simulations, which suggested a favorable binding affinity for the allosteric site of the Mpro enzyme. researchgate.net This work highlights a modern approach to drug discovery where targeted synthesis is guided by in silico screening to develop compounds for specific and urgent therapeutic needs. researchgate.net

Research Data on Quinoline and its Derivatives

The following tables provide an overview of the general properties and research focus related to the quinoline scaffold.

Table 1: General Properties of the Quinoline Scaffold

Property Description Source(s)
Chemical Formula C₉H₇N researchgate.net
Appearance Colorless hygroscopic liquid that turns brown upon exposure to light. rsc.org
Nature Weak tertiary base. nih.gov
Solubility Sparingly soluble in cold water; soluble in hot water and organic solvents. rsc.orgvedantu.com
Core Structure A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. orientjchem.orgnih.gov

| Reactivity | Undergoes electrophilic substitution (on the benzene ring) and nucleophilic substitution (on the pyridine ring). | researchgate.net |

Table 2: Investigated Pharmacological Activities of Quinoline Derivatives

Activity Description Source(s)
Antimalarial The quinoline core is found in numerous antimalarial drugs, such as quinine (B1679958) and chloroquine, used to treat Plasmodium falciparum infections. rsc.orgrsc.org
Anticancer Derivatives have been shown to inhibit cancer cell growth, invasion, and migration, and induce apoptosis. orientjchem.orgrsc.org
Antiviral Found to be potent against various viruses including HIV, Ebola virus, Zika virus, and coronaviruses. nih.govijresm.com
Antimicrobial Exhibit effectiveness against various bacterial and fungal strains. ontosight.airesearchgate.net
Anti-inflammatory Certain derivatives have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net

| Neuroprotective | Studied for potential therapeutic benefits in neurodegenerative diseases. | ontosight.aiscispace.com |

Table 3: Research Context of this compound

Aspect Details Source(s)
Compound Series Part of a synthesized series of eight quinoline analogues (1-8). researchgate.net
Research Goal To identify novel protease inhibitors against SARS-CoV-2. researchgate.net
Biological Target The main protease (Mpro) enzyme of the SARS-CoV-2 virus. researchgate.net
Key Structural Feature Contains an amide linkage, a feature common in certain protease inhibitors. researchgate.net

| Investigative Method | In silico studies, including molecular docking and molecular dynamics simulations, to predict binding affinity and complex stability. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F4N5O2 B10836285 Quinoline derivative 8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19F4N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30)

InChI Key

GTJVIXLYXAAAKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Quinoline Derivatives Designated 8 in Research

O-Propargylation and Related Tautomerization Pathways

O-propargylation is a valuable method for introducing a propargyl group onto a molecule, typically at an oxygen atom, forming a propargyloxy ether. This technique is particularly useful for creating terminal alkyne-functionalized quinolines, which serve as important precursors for further chemical modifications, such as in click chemistry. tubitak.gov.trresearchgate.net

Synthesis from 2-Substituted-8-Hydroxyquinolines

The general synthesis of 8-(prop-2-ynyloxy)quinoline derivatives is achieved through the O-propargylation of commercially available 2-substituted 8-hydroxyquinolines. tubitak.gov.trresearchgate.net This reaction is typically performed by treating the starting hydroxyquinoline with propargyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃). tubitak.gov.trresearchgate.net This method has been shown to produce a range of 2-substituted 8-propargyloxyquinoline derivatives with yields varying from 30% to 98%. tubitak.gov.tryyu.edu.trtailieunhanh.com

Table 1: Synthesis of 8-(prop-2-ynyloxy)quinoline Derivatives This table is interactive. Click on the headers to sort.

Starting Material Reagent Base Product Yield (%)

Formation via Bis-Propargylation of Quinoline-2,8-diol and Tautomeric Product Observation

A specific quinoline (B57606) derivative designated as 8 is formed during the propargylation of quinoline-2,8-diol. tubitak.gov.trresearchgate.net When quinoline-2,8-diol undergoes a bis-propargylation process, it yields not only the expected 2,8-bis(prop-2-ynyloxy)quinoline (designated as compound 7 in the study) but also an O,N-propargylated quinoline derivative, which is identified as compound 8 . tubitak.gov.trresearchgate.net

The formation of compound 8 is the result of a tautomerization process. tubitak.gov.trresearchgate.net Quinoline-2,8-diol can exist in tautomeric forms, and the reaction can proceed on both the oxygen and nitrogen atoms. The O,N-propargylated derivative 8 was obtained with a better yield than the O,O-propargylated derivative 7 , suggesting that the tautomeric equilibrium favors the formation of 8 . tubitak.gov.trresearchgate.net Computational calculations using density functional theory confirmed that the N-H tautomer and its corresponding propargylated derivative (8 ) are more stable than the O-H tautomer and its O,O-propargylated product (7 ). tubitak.gov.tr

Table 2: Products of Bis-Propargylation of Quinoline-2,8-diol This table is interactive. Click on the headers to sort.

Product Name Designation Structure Type Formation Note
2,8-Bis(prop-2-ynyloxy)quinoline 7 O,O-propargylated Formed in lower yield due to tautomeric equilibrium. tubitak.gov.trresearchgate.net

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are fundamental in the synthesis of complex quinoline-based molecules, particularly for creating hybrid compounds where the quinoline core is linked to other pharmacologically active moieties. nih.govrsc.org This strategy often involves the displacement of a leaving group on the quinoline ring by a nucleophile.

Generation of Key Intermediates for Hybrid Compound Synthesis

The synthesis of quinoline-pyrimidine hybrids has been accomplished using a two-step nucleophilic substitution process. nih.gov This approach is crucial for generating key intermediates that are then used to build the final hybrid structure. For instance, compounds like 4-chloroquinoline (B167314) and 4,7-dichloroquinoline (B193633) serve as vital precursors. researchgate.netmdpi.com These intermediates react with various nucleophiles, such as amines, to form new C-N bonds. This aromatic nucleophilic substitution reaction is a cornerstone for producing a diverse array of hybrid molecules, including those linked to pyrimidines or other scaffolds via linkers like piperazine. nih.govmdpi.com

Friedländer Quinoline Synthesis Protocol

The Friedländer synthesis is a classic and widely used chemical reaction for constructing quinoline derivatives. wikipedia.org The process involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

Mechanistic Investigations of Aldol (B89426) Adduct Cyclization and Subsequent Transformations

Detailed mechanistic studies of the Friedländer synthesis have elucidated the pathway leading to the final quinoline product, which in some documented schemes is designated as 8 . cdnsciencepub.comresearchgate.net Under typical basic or acidic conditions, the reaction is believed to initiate with a slow intermolecular aldol condensation between the o-aminobenzaldehyde and a ketone. cdnsciencepub.comresearchgate.net

This initial step generates an aldol adduct (designated as intermediate 5 ). cdnsciencepub.com This adduct is highly reactive and undergoes a very rapid cyclization to form a transient intermediate (designated as 4 ). cdnsciencepub.com This cyclized intermediate then readily loses a molecule of water in a dehydration step to produce the final, stable quinoline derivative (designated as 8 ). cdnsciencepub.comresearchgate.net The intermediates 4 and 5 are typically too short-lived to be detected by methods like thin-layer chromatography (TLC), even when attempts are made to generate them through other means. cdnsciencepub.com

Table 3: Mechanistic Steps of the Friedländer Synthesis Leading to Quinoline "8" This table is interactive. Click on the headers to sort.

Step Reactants Intermediate Formed Designation Description
1 o-Aminobenzaldehyde + Ketone Aldol Adduct 5 Slow intermolecular aldol condensation. cdnsciencepub.com
2 Aldol Adduct (5) Cyclized Intermediate 4 Very rapid intramolecular cyclization. cdnsciencepub.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. This approach is valued for its atom economy, straightforward procedures, and ability to rapidly generate complex molecular structures.

A notable application of MCRs in quinoline chemistry is the facile, one-pot synthesis of poly-functionalized dihydropyridine (B1217469) quinoline derivatives. Research has demonstrated a four-component condensation reaction that efficiently yields these complex structures. The synthesis involves the reaction of a 2-chloroquinoline-3-carbaldehyde, an arylamine, an acetylenedicarboxylate (B1228247) (such as dimethyl acetylenedicarboxylate), and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov

The reaction is typically carried out in a suitable solvent, such as methanol, and is often catalyzed by a mild base like triethylamine (B128534). nih.gov This methodology is advantageous due to its high yields, the use of simple experimental procedures, and the straightforward isolation of the final products. nih.gov One specific study detailed the synthesis of eight novel poly-functionalized dihydropyridine quinoline derivatives using this MCR approach. jbclinpharm.org The process began with the Vilsmeier-Haack cyclisation of N-phenylacetamide to afford 2-chloro-3-formyl quinoline, which then served as the key quinoline precursor in the subsequent four-component reaction. jbclinpharm.org

The general scheme for this synthesis can be represented as the reaction between 2-chloro-3-formyl quinoline, malononitrile, various aromatic amines, and dimethyl acetylenedicarboxylate. jbclinpharm.org

Table 1: Examples of Synthesized Poly-functionalized Dihydropyridine Quinoline Derivatives This table is interactive. Users can sort and filter the data.

Compound ID Aryl Amine Used Yield (%) Melting Point (°C)
5a Phenylamine 92 277-278
5c 3-Chlorophenylamine 89 265-267

Data sourced from multiple studies detailing similar four-component reactions. scholaris.ca

Aldol Condensation Reactions for Specific Derivatizations

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl. While classic quinoline syntheses like the Friedländer synthesis are understood to proceed via an initial slow, intermolecular aldol condensation followed by rapid cyclization and dehydration, the direct synthesis of quinolinium salts via this method is not the standard pathway. ecorfan.orgcdnsciencepub.com

The preparation of substituted quinolinium bromide derivatives is typically achieved through the N-alkylation (quaternization) of the nitrogen atom in the quinoline ring with an appropriate organobromide. This process results in a positively charged quaternary ammonium (B1175870) salt.

A specific example is the synthesis of 3-coumarinoyl quinolinium bromides. nih.govjbclinpharm.orgnih.gov This synthesis is a two-step process. First, a 3-acetylcoumarin (B160212) is brominated, typically using bromine in glacial acetic acid, to yield a 3-bromoacetyl coumarin (B35378) intermediate. jbclinpharm.org In the second step, this 3-bromoacetyl coumarin is treated with quinoline in a suitable solvent like dry toluene. jbclinpharm.orgarabjchem.org The nucleophilic nitrogen of the quinoline ring attacks the electrophilic carbon attached to the bromine on the coumarin derivative, displacing the bromide ion and forming the N-substituted quinolinium bromide salt. jbclinpharm.orgarabjchem.org The reaction mixture is often heated to reflux to facilitate the substitution. jbclinpharm.org

Table 2: Synthesis of 3-Coumarinoyl Quinolinium Bromides This table is interactive. Users can sort and filter the data.

Reactant 1 Reactant 2 Product Conditions
3-Bromoacetyl coumarin Quinoline 3-Coumarinoyl quinolinium bromide Dry Toluene, Reflux
6-Bromo-3-bromoacetyl coumarin Quinoline 6-Bromo-3-coumarinoyl quinolinium bromide Dry Toluene, Reflux

Data sourced from Porwal, B., et al. (2010). jbclinpharm.orgnih.gov

Diversification via Substitution of Hydroxyl or Amine Moieties

Further functionalization of the quinoline scaffold can be achieved by substitution reactions involving existing hydroxyl (–OH) or amine (–NH2) groups. These reactions allow for the introduction of new chemical entities, leading to a diverse library of compounds.

A key strategy for creating diverse quinoline derivatives involves the nucleophilic aromatic substitution (SNAr) on a quinoline ring that has been pre-functionalized with a good leaving group, such as a halogen. The most common method for synthesizing 4-aminoquinolines involves the direct coupling of 4-chloroquinolines with a suitable amine substrate. nih.gov This reaction can be performed under various conditions, including high temperatures in solvents like DMF or neat using an excess of the amine. nih.govucsf.edu The use of a base, such as triethylamine or sodium carbonate, can improve yields, particularly when coupling with alkylamines. nih.gov

This approach is highly versatile, allowing for the introduction of a wide array of side chains. For example, 4,7-dichloroquinoline can be reacted with various monoaminoalkanes and diaminoalkanes to produce a library of N-substituted 4-aminoquinoline (B48711) derivatives. researchgate.netnih.gov

Similarly, hydroxyl-quinolines can serve as nucleophiles for substitution reactions. In one documented procedure, 2-hydroxy-quinoline or 8-hydroxy-quinoline is reacted with pentafluoropyridine (B1199360) under basic conditions (using NaHCO₃) in acetonitrile. nih.gov The hydroxyl group is deprotonated by the base, and the resulting alkoxide attacks the electron-deficient pentafluoropyridine ring, displacing the para-fluorine atom to yield 4-oxy quinoline 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in good yields. nih.gov This demonstrates a method for attaching a perfluorinated pyridine (B92270) moiety to a quinoline core via an ether linkage. nih.gov

Analytical Techniques for Structural Elucidation and Characterization in Quinoline Derivative 8 Studies

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By interacting with molecules in different ways, each method provides unique pieces of information that, when combined, allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In the characterization of compound 8, both ¹H NMR and ¹³C NMR were utilized to confirm its structure. mdpi.com

¹H NMR provides information about the chemical environment of protons, their quantity, and their proximity to other protons. The spectrum for compound 8 showed distinct signals corresponding to the protons on the quinoline (B57606) core and the tert-butyl protecting group. mdpi.com

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For compound 8, the spectrum confirmed the presence of carbons in the quinoline ring system, the tert-butyl group, the carbonyl group of the carbonate, and the iodomethyl group. mdpi.com

Detailed chemical shift (δ) data from the NMR analysis of compound 8, recorded in Chloroform-d (CDCl₃), are presented below. mdpi.com

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
8.42 (d, J = 8.4 Hz, 1H)160.22
7.62 (s, 1H)150.41
7.61 (d, J = 8.8 Hz, 1H)142.71
4.61 (s, 2H)141.54
1.60 (s, 9H)134.27
128.76
127.40
127.34
124.70
122.56
84.43
27.67
5.41

Data sourced from literature describing the synthesis of tert-butyl-(5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate (compound 8). mdpi.com

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for tert-butyl-(5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate was not detailed in the provided sources, the characterization of quinoline derivatives consistently relies on FT-IR analysis. mdpi.commdpi.comwisdomlib.orgderpharmachemica.com

For a compound like derivative 8, characteristic absorption bands would be expected to confirm key functional groups.

Functional Group Expected Characteristic Absorption (cm⁻¹) Relevance to Compound 8
C=O (Carbonyl)1700-1800To confirm the carbonate ester group.
C-H (Aromatic)3000-3100To indicate the quinoline ring protons.
C-H (Aliphatic)2850-3000To indicate the tert-butyl and methyl protons.
C-O (Ester)1200-1300To confirm the carbonate C-O linkages. mdpi.com
C-N (Aromatic)1300-1350Characteristic of the quinoline ring system. mdpi.com
C-Cl (Aryl Halide)1000-1100To indicate the chloro substituents on the quinoline ring. researchgate.net

Studies on similar 8-hydroxyquinoline (B1678124) derivatives show a broad band for the hydroxyl group (O-H) in the range of 3300-3340 cm⁻¹, which would be absent in compound 8 due to the tert-butyl carbonate protecting group. mdpi.com The analysis of various quinoline derivatives confirms that FT-IR spectroscopy is crucial for identifying functional groups and confirming structural modifications. derpharmachemica.comderpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The quinoline ring system is a chromophore that absorbs UV light. The specific absorption maxima (λmax) depend on the solvent and the nature and position of substituents on the ring. researchgate.netmdpi.comniscair.res.in

Although a specific UV-Vis spectrum for compound 8 is not available in the cited literature, studies on various quinoline derivatives demonstrate predictable absorption patterns. Typically, quinolines exhibit multiple absorption bands corresponding to π → π* transitions. niscair.res.in For instance, investigations into 8-mercaptoquinoline (B1208045) derivatives and other substituted quinolines show that the electronic properties and UV absorption are sensitive to the molecular environment and substitution pattern. mdpi.comresearchgate.net The introduction of substituents like halogens and the carbonate group in compound 8 would be expected to cause shifts in the absorption maxima compared to the parent quinoline molecule.

Mass Spectrometry (e.g., MS, HRMS, GC-MS, MALDI-TOF-MS, EI-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which is essential for confirming the molecular formula of a newly synthesized compound. mdpi.commdpi.com

The synthesis of compound 8 utilized HR-MS to verify its identity. mdpi.com While the specific m/z value was not reported in the abstract, the methodology is standard practice. Studies on other quinoline derivatives frequently report ESI-MS (Electrospray Ionization Mass Spectrometry) data, often showing the molecular ion peak [M+H]⁺. google.comnih.gov

The fragmentation patterns of quinoline derivatives in mass spectrometry are also well-documented. Common fragmentation includes the loss of substituents from the main ring. For example, 8-methoxyquinoline (B1362559) is known to lose a methyl group (CH₃) or a CHO radical upon electron impact. cdnsciencepub.com For compound 8, fragmentation could involve the loss of the tert-butyl group, carbon dioxide, or the iodine atom, providing further structural evidence.

Chromatographic and Crystallographic Analysis

Chromatographic methods are essential for separating components of a mixture, monitoring the progress of a reaction, and assessing the purity of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique in synthetic organic chemistry. It is employed to monitor the consumption of starting materials and the formation of products during a chemical reaction. tubitak.gov.trijpsr.com By comparing the retention factor (Rf) of spots on the TLC plate, chemists can determine when a reaction is complete. TLC is also used as a preliminary check for the purity of the isolated compound. mdpi.comijpsr.com

In the synthesis of various quinoline derivatives, TLC is a standard procedure. For example, in the preparation of a 2-vinyl-8-hydroxyquinoline derivative, TLC was used to track the reaction, with a reported Rf value of 0.22 using an eluent system of ethyl acetate/petroleum ether (3:8). google.com Similarly, the synthesis of 5,8-quinolinedione (B78156) compounds utilized reversed-phase TLC (RP-TLC) to evaluate physicochemical properties. researchgate.net For the synthesis of compound 8 and its precursors, TLC on silica (B1680970) gel plates would have been used to monitor reaction completion and guide the subsequent purification by column chromatography. mdpi.com

X-ray Diffraction (e.g., Single Crystal X-ray Diffraction for related quinoline derivatives)

Detailed Research Findings

The application of X-ray diffraction has been pivotal in characterizing a wide array of quinoline derivatives, confirming their synthesized structures and revealing key structural features.

In one study, the structures of two newly synthesized quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, were elucidated using single-crystal X-ray diffraction. eurjchem.com Both compounds were found to crystallize in the monoclinic P2₁/n space group. eurjchem.comresearchgate.net The analysis revealed the dihedral angle between the quinoline and benzene (B151609) rings to be 117.7(2)° for the bromo-derivative and 117.4(2)° for the chloro-derivative. eurjchem.comresearchgate.net Interestingly, while no intermolecular hydrogen bonding was observed in the bromo-compound, the chloro-derivative's crystal lattice was connected by C-H···O intermolecular interactions. eurjchem.com

Another investigation focused on a novel quinoline dicarbamic acid derivative (C₁₈H₂₁N₃O₇), determining its structure through SC-XRD. chemmethod.com The compound was found to belong to the monoclinic system with a P2₁/c space group. chemmethod.com The structural cohesion and stability were attributed to C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com

Similarly, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) was analyzed, revealing an orthogonal orientation between the quinoline and 4-chlorobenzoate rings. mdpi.com The supramolecular structure is stabilized by a combination of C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com The analysis of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate showed that it crystallizes in the monoclinic P2₁/c space group, with the asymmetric unit containing one quinoline derivative and one water molecule. preprints.org The crystal structure is stabilized by strong π–π interactions between the chloro-benzene rings of adjacent quinoline units and a one-dimensional supramolecular network formed by hydrogen-bonding with the water molecules. preprints.org

The experimental setup for these analyses typically involves a diffractometer, such as a Bruker D8 Venture or APEX II, using Mo Kα or Cu Kα radiation. preprints.orgbohrium.comacs.org The crystal structures are then solved and refined using specialized software packages like SHELXL. mdpi.combohrium.com

Crystallographic Data Tables

The following tables summarize the crystallographic data obtained from single-crystal X-ray diffraction studies of several representative quinoline derivatives.

Table 1: Crystallographic Data for Halogenated Quinoline Derivatives

Parameter 5-nitroquinolin-8-yl-3-bromobenzoate eurjchem.com 5-nitroquinolin-8-yl-3-chlorobenzoate eurjchem.com quinolin-8-yl 4-chlorobenzoate mdpi.com
Formula C₁₆H₉BrN₂O₄ C₁₆H₉ClN₂O₄ C₁₆H₁₀ClNO₂
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/n P2₁/n P2₁/c
a (Å) 10.123(3) 9.987(4) 12.0151(3)
b (Å) 8.041(2) 8.038(3) 10.3951(3)
c (Å) 18.239(5) 18.068(7) 11.0029(3)
**β (°) ** 95.83(1) 95.59(2) 103.111(1)
**V (ų) ** 1475.2(7) 1442.2(1) 1338.65(6)
Z 4 4 4

Table 2: Crystallographic Data for Other Quinoline Derivatives

Parameter (C₁₈H₂₁N₃O₇) chemmethod.com 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate preprints.org 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline cambridge.org
Formula C₁₈H₂₁N₃O₇ C₁₄H₁₆ClN₃·H₂O C₂₃H₂₂N₂
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/c P2₁/c P2₁/n
a (Å) 11.231(2) 7.915(2) 20.795(8)
b (Å) 13.911(3) 16.315(5) 7.484(2)
c (Å) 12.091(2) 11.096(4) 10.787(2)
**β (°) ** 101.99(3) 97.43(3) 93.96(2)
**V (ų) ** 1848.1(6) 1421.3(7) 1674.8(6)
Z 4 4 4

Investigations into the Biological Activities of Quinoline Derivatives Designated 8

In Vitro Antioxidant Activity Assessments

The antioxidant potential of the O,N-propargylated quinoline (B57606) derivative 8 was evaluated through several standard in vitro assays to determine its capacity to counteract oxidative stress. tubitak.gov.tr

DPPH Radical Scavenging Capabilities

The ability of the O,N-propargylated quinoline derivative 8 to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical was assessed. tubitak.gov.tr The DPPH assay is a widely used method to screen the radical scavenging activity of various compounds. tubitak.gov.trgrafiati.com In this assay, the reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance. tubitak.gov.tr

For the series of synthesized 2-substituted 8-propargyloxyquinoline derivatives, studies showed that the radical scavenging activity increased as the concentration of the compounds increased from 25 to 500 µg/mL. While compound 1 in the series demonstrated the highest scavenging activity at 46.5% at a concentration of 500 µg/mL, the specific percentage for derivative 8 was not singled out in the text but was included in graphical data representations. tubitak.gov.tr

Ferrous Ion Chelating Effects

The chelation of ferrous ions (Fe²⁺) is a significant mechanism of antioxidant activity, as it prevents the metal-catalyzed formation of highly reactive hydroxyl radicals. The O,N-propargylated this compound was evaluated for its ability to chelate ferrous ions. The study indicated that the chelating activity of the tested compounds increased with rising concentrations (from 25 to 500 µg/mL). The most potent chelating agent in the tested series was compound 6, which exhibited a 72.1% chelating effect at 500 µg/mL. The standard chelator, EDTA, showed 99.5% activity at the same concentration. The specific chelating percentage for derivative 8 was presented graphically alongside the other compounds in the series. tubitak.gov.tr

Reducing Power Assays

The reducing power of a compound serves as a key indicator of its potential antioxidant activity. tubitak.gov.trresearchgate.net This assay is based on the ability of an antioxidant to reduce a ferricyanide (B76249) complex (Fe³⁺) to its ferrous form (Fe²⁺). tubitak.gov.tr A higher absorbance value in the assay corresponds to a greater reducing power. tubitak.gov.tr

Investigations showed that the reducing power of the tested quinoline derivatives was concentration-dependent. Among the synthesized compounds, compound 1 displayed the highest reducing power with an absorbance value of 0.512 at a 500 µg/mL concentration. The test compounds, including derivative 8, generally exhibited lower reducing power compared to the standard, α-tocopherol, across all tested concentrations. tubitak.gov.tr

Antimicrobial Efficacy Studies

Quinoline derivatives are a class of heterocyclic compounds known for a wide range of bioactivities, including antibacterial effects. grafiati.com

Antibacterial Activity Evaluations (In Vitro)

The O,N-propargylated this compound was screened for its in vitro antibacterial activity against a panel of three Gram-positive and three Gram-negative bacteria. While the study confirmed that other compounds in the same series (compounds 3 and 5) were active against all the tested Gram-positive bacteria, the specific results for derivative 8 were not detailed in the text. tubitak.gov.tr

In a separate study, a different compound, a 2-phenyl-4-carboxy-quinoline derivative also designated as 8, was assessed for its synergistic activity with the antibiotic ciprofloxacin (B1669076) (CIP) against Staphylococcus pseudintermedius. This derivative was noted to have a significant synergistic effect, retaining a modification factor (MF) of 4 in combination with CIP at a concentration as low as 1.57 mg/L. mdpi.com

Mechanisms of Efflux Pump Inhibition in Bacterial Strains

Efflux pumps are a primary mechanism by which bacteria develop resistance to antibiotics. Molecules that can inhibit these pumps (Efflux Pump Inhibitors or EPIs) can restore the efficacy of existing antibiotics. mdpi.com

A 2-phenyl-4-carboxy-quinoline derivative, designated as compound 8, was investigated as a potential EPI against efflux pumps in Staphylococcus pseudintermedius. The study utilized an ethidium (B1194527) bromide (EtBr) efflux assay to measure the inhibitory activity. At a concentration of MIC/8, derivative 8 was the most effective among the tested quinolines, increasing EtBr fluorescence by 46.1%, confirming that its synergistic effect is due to the inhibition of drug efflux. These findings identified the 2-phenyl-4-carboxy-quinoline derivative 8 as one of the most promising EPIs for S. pseudintermedius among the compounds tested. mdpi.com

Enzymatic and Cellular Pathway Modulation

The interaction of small molecules with cellular enzymes is a cornerstone of drug discovery. This compound has been investigated for its ability to modulate key enzymes involved in both cytoprotection and metabolism.

NAD(P)H: quinone oxidoreductase 1 (NQO1) is a critical cytoprotective enzyme that defends cells against oxidative stress by catalyzing the two-electron reduction of quinones. mdpi.comalliedacademies.org The induction of NQO1 is regulated by the Keap1/Nrf2 pathway and is a key mechanism for protecting against carcinogenesis. alliedacademies.orgthieme-connect.com

In a study evaluating various synthetic compounds, a sulfonamide-containing quinoline derivative, designated as compound 8 , was created and assessed for its ability to induce NQO1. alliedacademies.orgresearchgate.net The activity was measured in Hepa1c1c7 murine hepatoma cells. alliedacademies.org The research found that while other compounds in the series, such as a thiazoloquinazoline derivative, showed significant activity, quinoline derivative 8 was determined to be a weak inducer of the NQO1 enzyme. alliedacademies.orgresearchgate.net

Table 1: NQO1 Inducer Activity of this compound

CompoundChemical NameBioassay SystemFinding
This compound 4-Chloro-N-(4-oxo-1,4-dihydroquinolin-3-yl)benzenesulfonamideHepa1c1c7 murine hepatoma cellsWeak inducer activity alliedacademies.orgresearchgate.net

Human lactate (B86563) dehydrogenase A (hLDHA) is a metabolic enzyme that has gained attention as a therapeutic target, particularly in oncology. mdpi.comresearchgate.net In the pursuit of novel hLDHA inhibitors, researchers have designed and synthesized various hybrid molecules combining pyrimidine (B1678525) and quinolone scaffolds. nih.govresearchgate.net

Within the synthetic pathway to create these potential inhibitors, a specific intermediate, 3-(((4-aminophenyl)thio)methyl)quinolin-2(1H)-one, was designated as quinoline derivative 8 . nih.gov This intermediate was synthesized through a nucleophilic substitution reaction. nih.gov While the final pyrimidine-quinolone hybrids were the primary focus for hLDHA inhibition assays, the synthesis of quinoline derivative 8 was an essential step in the development of these more complex molecules aimed at targeting this metabolic enzyme. nih.gov

Molecular Interaction Studies

Understanding how a compound interacts with fundamental biological macromolecules like DNA is crucial for elucidating its mechanism of action.

The ability of quinoline derivatives to bind to DNA has been a subject of significant research. A study specifically investigated how the linkage position on the quinoline ring affects DNA binding by synthesizing and comparing N,N'-bis(2-quinolylmethyl)ethylenediamine (2-BQME) and N,N'-bis(8-quinolylmethyl)ethylenediamine (8-BQME ). pharm.or.jp

The study found that the 8-linked derivative, 8-BQME , bound to DNA more strongly than its 2-linked counterpart. pharm.or.jp This was concluded based on several biophysical assays:

DNA Melting Temperature (Tm): 8-BQME caused a more significant increase in the melting temperature of duplex DNA, indicating greater stabilization of the DNA structure. pharm.or.jp At a drug-to-DNA base pair ratio of 0.5, the addition of an 8-quinolyl group corresponded to a 2-degree increase in Tm. pharm.or.jp

Spectroscopic Titration: UV-visible spectral changes upon interaction with DNA were more pronounced for 8-BQME . pharm.or.jp

Ethidium Displacement Assay: This assay measures the ability of a compound to displace intercalated ethidium bromide from DNA. The concentration required to reduce the fluorescence of DNA-bound ethidium by 50% (C50 value) was determined. pharm.or.jp

These studies suggested that the interaction is primarily through groove binding, with an apparent specificity for AT-rich sequences. pharm.or.jp

Further research on an indolo[2,3-c]quinoline derivative, also designated as compound 8 , showed that forming a copper(II) complex significantly enhanced its affinity for DNA compared to the metal-free ligand. acs.org The metal-free ligand itself did not show significant interaction in ethidium bromide displacement studies, highlighting the role of the metal complex in promoting DNA binding. acs.org

Table 2: DNA Interaction Profile of an 8-Linked Bisquinoline Derivative

CompoundAssayTarget DNAResultInferred Interaction
8-BQME UV-MeltingCalf Thymus DNAIncreased Tm by ~2°C (at r=0.5) pharm.or.jpDNA Stabilization pharm.or.jp
8-BQME Ethidium DisplacementCalf Thymus DNAC50 = 12 µM pharm.or.jpGroove Binding pharm.or.jp
8-BQME Ethidium Displacement(poly[AT])2C50 = 10 µM pharm.or.jpAT-Specificity pharm.or.jp
8-BQME Ethidium Displacement(poly[GC])2C50 = 20 µM pharm.or.jpGroove Binding pharm.or.jp

Tm = Melting Temperature; r = [drug]/[base pair of DNA]; C50 = micromolar concentration to reduce ethidium fluorescence by 50%.

Mentioned Compounds

Designation in TextChemical Name
This compound 4-Chloro-N-(4-oxo-1,4-dihydroquinolin-3-yl)benzenesulfonamide
This compound 3-(((4-aminophenyl)thio)methyl)quinolin-2(1H)-one
8-BQME N,N'-bis(8-quinolylmethyl)ethylenediamine
2-BQME N,N'-bis(2-quinolylmethyl)ethylenediamine
Indolo[2,3-c]this compound 5-((4-(dimethylamino)benzylidene)amino)-8,8-dimethyl-5,8,9,10-tetrahydroindolo[2,3-c]quinolin-6(7H)-one
hLDHA Human Lactate Dehydrogenase A
NQO1 NAD(P)H: Quinone Oxidoreductase 1

Computational and Theoretical Chemistry Studies Applied to Quinoline Derivatives Designated 8

Tautomeric Equilibrium Computational Investigations

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a critical aspect of the chemistry of many quinoline (B57606) derivatives, particularly those with hydroxyl substitutions. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric preferences of these compounds.

In the case of 8-hydroxyquinoline (B1678124) and its derivatives, computational studies have explored the equilibrium between the enol and keto tautomers. DFT calculations, specifically using the B3LYP/6-311G** method, have shown that for 8-hydroxyquinoline and its derivatives substituted on the benzene (B151609) ring, the form with an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring is the most stable. researchgate.net Breaking this intramolecular bond results in a less stable conformation, and the NH tautomer is energetically unfavorable by at least 40 kJ/mol. researchgate.net

Furthermore, quantum-chemical calculations have been employed to study the tautomerism in more complex systems, such as 7-hydroxy-8-(azophenyl)quinoline. beilstein-journals.orgnih.gov These studies reveal the existence of multiple tautomeric forms, including azo and hydrazone structures. beilstein-journals.orgnih.gov The relative stability of these tautomers can be influenced by the solvent environment and upon irradiation. beilstein-journals.orgnih.gov Computational models, such as the polarizable continuum model (PCM), are used to describe the implicit solvation effects on the tautomeric equilibrium. beilstein-journals.org

The following table summarizes the key findings from computational studies on the tautomeric equilibrium of quinoline derivatives related to the 8-position.

Quinoline Derivative SystemComputational MethodKey Findings
8-Hydroxyquinoline DerivativesDFT/B3LYP/6-311G**The enol form with an intramolecular OH···N hydrogen bond is the most stable tautomer. researchgate.net
7-Hydroxy-8-(azophenyl)quinolineQuantum-Chemical CalculationsExists as a mixture of azo and two hydrazone tautomers in solution. beilstein-journals.orgnih.gov
Substituted 8-HydroxyquinolinesDFTThe intramolecular OH···N bond strength is influenced by substituents on the benzene ring. researchgate.net

Theoretical Interpretation of Photophysical Properties

The photophysical properties of quinoline derivatives, including their absorption and emission of light, are of significant interest for applications in materials science and as fluorescent probes. Theoretical calculations provide a framework for understanding the electronic transitions that govern these properties.

For phenylazoquinolin-8-ol dyes, Density Functional Theory (DFT) calculations have been used to correlate experimental observations with theoretical data. walisongo.ac.id These studies reveal that the electronic absorption spectra are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. walisongo.ac.id Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the low energy gaps in these dyes, which account for the observed red shifts in their UV-visible spectra. walisongo.ac.id

Computational analysis of Quinolino[7,8-h]quinoline derivatives has also provided insights into their structural and electronic properties, which are linked to their photophysical behavior. massey.ac.nz These theoretical calculations contribute to understanding the structural changes that occur upon protonation, which can affect the fluorescence and other photophysical characteristics of the molecule. massey.ac.nz

The table below presents a summary of the theoretical interpretations of the photophysical properties of relevant quinoline derivatives.

Quinoline Derivative SystemTheoretical MethodKey Photophysical Insights
Phenylazoquinolin-8-ol DyesDFTLow HOMO-LUMO energy gaps correlate with red-shifted absorption spectra. walisongo.ac.id
Quinolino[7,8-h]quinoline DerivativesComputational AnalysisStructural changes upon protonation influence electronic and photophysical properties. massey.ac.nz

Molecular Docking and Target Interaction Simulations (for related quinoline derivatives)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule, such as a quinoline derivative, might interact with a biological target.

In a study focused on the design and synthesis of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, a specific compound designated as 8 was investigated through molecular docking. nih.gov This series of quinoline derivatives containing a pyrimidine (B1678525) moiety generally showed higher docking scores than those with a pyrazoline moiety. nih.gov

Compound 8 , which contains a phenyl ring attached to a phenylamino group, exhibited a docking score of -9.96. nih.gov The molecular docking simulation revealed that compound 8 engages in hydrophobic interactions with the amino acid residue TYR 188 in the active site of the HIV reverse transcriptase protein. nih.gov

Another study on 1,2,3-triazole-8-quinolinol hybrids also synthesized and characterized a compound designated as 8 : 5-((5-Amino-4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol. acs.org While this study focused on the synthesis and antibacterial activity, the characterization of such compounds is a prerequisite for future molecular docking studies to elucidate their mechanism of action at a molecular level.

The following interactive table summarizes the molecular docking findings for quinoline derivative 8 from the study on HIV NNRTIs.

Compound DesignationTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
8 HIV Reverse Transcriptase-9.96TYR 188Hydrophobic

Structure Activity Relationship Sar Investigations of Quinoline Derivatives Designated 8

Identification of Key Structural Motifs Correlating with Biological Activities

The biological functions of 8-substituted quinoline (B57606) derivatives are intrinsically linked to specific structural motifs that are fundamental to their activity.

One of the most critical motifs is the 8-hydroxyquinoline (B1678124) (8-OHQ) scaffold. acs.org The arrangement of the hydroxyl group at the 8-position and the nitrogen atom at the 1-position creates a bidentate {N,O} donor set capable of chelating metal ions. acs.org This metal chelation is a primary mechanism for the anticancer activity of many 8-OHQ derivatives. acs.org Studies have shown that removing the quinoline nitrogen or shifting its position relative to the hydroxyl group results in the loss of both metal-chelating ability and biological activity. acs.org

For the antimalarial activity of 8-aminoquinoline (B160924) derivatives like primaquine, the presence of a methoxy (B1213986) group at the 6-position has been demonstrated to significantly enhance efficacy. who.int While the core quinoline ring is typical, some research suggests it may not be absolutely essential, as certain naphthalene (B1677914) analogues have shown some activity. who.int However, the 8-aminoquinoline nucleus remains the predominant scaffold in this class of drugs. who.int

Analysis of Substituent Effects on Potency and Selectivity

The potency and selectivity of quinoline derivatives can be finely tuned by introducing various substituents at different positions on the quinoline ring. frontiersin.org

Substitutions at Position 8: In the development of phosphodiesterase 5 (PDE5) inhibitors for potential Alzheimer's disease treatment, modifications at the C-8 position of a quinoline scaffold proved critical. nih.gov While maintaining specific groups at other positions (a hydroxymethyl group at C-3 and a cyano group at C-7), the introduction of various substituents at C-8 yielded several potent and selective inhibitors. nih.gov

CompoundC-8 SubstituentPDE5 IC₅₀ (nM)Selectivity vs other PDEs
7a -< 1Excellent
7b -< 1Excellent
7f -< 1Excellent
Sildenafil-> 1-
Vardenafil-> 1-
Tadalafil-> 1-

Table 1: Effect of C-8 position substituents on PDE5 inhibitory activity. Data sourced from a study on quinoline derivatives for Alzheimer's disease. nih.gov

Substitutions at Other Positions:

Position 2: Introducing an aromatic amide substituent at the R2 position of the 8-OHQ ring was found to increase both lipophilicity and antiviral activity. nih.gov

Position 3: For a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, the presence of a substituent in the 3-position of the quinoline ring was identified as an absolute requirement for activity. nih.govacs.org Similarly, a hydroxymethyl group at the C-3 position was important for high potency and selectivity in PDE5 inhibitors. nih.gov

Position 4: The introduction of substituents at the 4-position has been shown to enhance the anticancer potency of quinoline compounds. orientjchem.org Furthermore, adding a flexible alkylamino side chain at this position can boost antiproliferative action. frontiersin.org

Position 5: For 8-OHQ derivatives, introducing electron-withdrawing groups at the R5 position enhanced anticancer activity. nih.gov Specifically, a chloro-substituent at R5 was found to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org In contrast, adding a sulfonic acid group at the same position led to a decrease in cytotoxicity, likely due to reduced cell permeability. nih.gov

Position 7: The effect of substitution at position 7 is highly dependent on the derivative class. For certain 8-OHQ Mannich bases, substitution at R7 resulted in higher activity against matrix metalloproteinases. nih.gov In the design of PDE5 inhibitors, a cyano group at C-7 was crucial for potency. nih.gov However, for 8-aminoquinoline antimalarials, substitution at the 7-position generally leads to a loss of activity. who.int

Elucidation of Structural Features Governing Specific Biological Mechanisms

The specific arrangement of atoms and functional groups in quinoline derivatives dictates their mechanism of action.

The anticancer activity of 8-hydroxyquinoline derivatives is often governed by their ability to function as metal chelators. The {N,O} donor set formed by the quinoline nitrogen and the 8-hydroxyl group is essential for forming stable metal complexes, which is linked to their cytotoxic effects. acs.org Structural modifications that disrupt this bidentate chelation, such as removing the nitrogen atom from the ring, lead to inactive compounds. acs.org Another anticancer mechanism involves the planar quinoline structure intercalating with DNA, thereby disrupting DNA replication and transcription in cancer cells. orientjchem.org

In the context of enzyme inhibition, highly specific structural features are required. For a series of potent and selective PDE5 inhibitors, the combination of a hydroxymethyl group at C-3, a cyano group at C-7, a benzylamino moiety, and further substitutions at the C-8 position of the quinoline ring was determined to be the optimal configuration for high potency. nih.gov Similarly, for inhibitors of c-Met kinase, another important cancer target, various substitutions around the quinoline scaffold led to compounds with potent inhibitory activity, with IC₅₀ values below 1 nM. orientjchem.org

The antimalarial action of 8-aminoquinolines is thought to rely on their transformation into active metabolites within the body. who.int A key structural feature for this class is the 6-methoxy group, which enhances the tissue schizontocidal activity. who.int These compounds are believed to exert their effect by accumulating in the parasite's acidic food vacuoles and interfering with heme detoxification. nih.gov

Biological MechanismKey Structural Feature(s)Derivative Class
Metal Chelation Bidentate {N,O} donor set from 8-OH and quinoline N8-Hydroxyquinolines
DNA Intercalation Planar, extended π-conjugation systemGeneral Quinolines
PDE5 Inhibition Substituents at C-3, C-7, and C-8General Quinolines
Antimalarial Activity 8-amino group, 6-methoxy group8-Aminoquinolines

Table 2: Correlation of structural features with specific biological mechanisms.

Future Research Directions and Advanced Methodologies for Quinoline Derivatives

Development of Novel and Green Synthetic Approaches

The synthesis of quinoline (B57606) derivatives has a rich history, with several classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being well-established. tandfonline.comnumberanalytics.combohrium.com However, these traditional approaches often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents, leading to environmental concerns and high production costs. tandfonline.comtandfonline.com Consequently, a significant focus of current research is the development of novel, greener, and more efficient synthetic methodologies.

Modern synthetic strategies are increasingly embracing the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. tandfonline.comijpsjournal.com Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsc.org Microwave-assisted synthesis has been successfully employed in various quinoline syntheses, including multicomponent reactions. tandfonline.comtandfonline.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient and environmentally friendly approach to synthesis. ijpsjournal.comrsc.org

Green Solvents: Researchers are actively exploring the use of greener solvents like water, ethanol, and ionic liquids to replace traditional volatile organic compounds. tandfonline.comijpsjournal.com For instance, syntheses have been reported using water or ethanol-water mixtures as the reaction medium. tandfonline.com

Catalysis: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. This includes the use of recyclable catalysts, such as titanium dioxide nanoparticles, and metal-free catalytic systems. tandfonline.comrsc.org Formic acid has also emerged as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly valued for their atom economy and efficiency. tandfonline.comrsc.org Domino cyclization-aromatization is one such efficient approach for synthesizing substituted quinolines. tandfonline.com

These green approaches not only minimize the environmental impact but also often lead to improved yields and simplified purification processes, making the synthesis of quinoline derivatives more sustainable and cost-effective. numberanalytics.com

Integration of Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of quinoline derivatives is paramount for elucidating their biological activity. Advanced spectroscopic and imaging techniques provide invaluable tools for in-depth characterization.

Spectroscopic Techniques:

TechniqueApplication in Quinoline Derivative Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy Identifies functional groups and analyzes chemical structures. It can distinguish between different isomers, such as 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives, based on the vibrational frequencies of their carbonyl groups. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Techniques like 1H and 13C NMR are fundamental for confirming the structure of newly synthesized quinoline derivatives. mdpi.com
UV-Visible (UV-Vis) Spectroscopy Investigates the electronic transitions within the molecule and provides information on the electronic structure and conjugation. iaamonline.org
Photoluminescence (PL) Spectroscopy Characterizes the light-emitting properties of quinoline derivatives, which is particularly important for their application in organic light-emitting diodes (OLEDs). iaamonline.org
X-ray Diffraction (XRD) Determines the crystal structure of solid-state quinoline derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

Advanced Imaging:

Techniques like synchrotron infrared nanoimaging can elucidate the mechanisms of formation of coatings based on quinoline derivatives at a microstructural level. researchgate.net These advanced analytical methods, often coupled with computational analysis, offer a comprehensive picture of the physicochemical properties of quinoline derivatives, which is essential for understanding their interactions with biological targets. mdpi.comnih.gov

Comprehensive Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding how quinoline derivatives exert their biological effects at the molecular level is a critical area of ongoing research. While many quinoline-based drugs are known for their therapeutic effects, the precise mechanisms of action are not always fully understood. mdpi.com Future research will focus on a more comprehensive elucidation of these mechanisms.

For instance, in the context of anticancer activity, research has shown that some quinoline-indole derivatives inhibit microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. nih.gov Further cellular mechanism studies have revealed that these compounds can disrupt the cell microtubule network, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov

Similarly, some quinoline derivatives exhibit antibacterial activity by targeting novel bacterial proteins. For example, certain derivatives have been found to block the lipopolysaccharide (LPS) transport pathway by targeting the LptA protein in Gram-negative bacteria. nih.gov Molecular docking studies can further predict and rationalize the binding of these derivatives to their protein targets. nih.gov

Future investigations will likely involve a combination of experimental techniques, such as X-ray crystallography of ligand-protein complexes, and cellular and molecular biology assays to precisely map the interaction points and downstream signaling pathways affected by quinoline derivatives. This detailed mechanistic understanding is crucial for the rational design of more potent and selective drugs.

Application of Advanced In Silico Modeling for Design and Prediction

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new chemical entities. mdpi.com For quinoline derivatives, various computational approaches are being employed to accelerate the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the three-dimensional structural features of quinoline derivatives with their biological activity. mdpi.combiointerfaceresearch.com These models can then be used to predict the activity of newly designed compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of binding affinity and interactions. mdpi.commdpi.com It is widely used to screen virtual libraries of quinoline derivatives against specific biological targets and to understand the structural basis of their activity. nih.govbenthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to assess the stability of the binding interactions. mdpi.commdpi.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to identify compounds with favorable pharmacokinetic profiles. mdpi.combenthamdirect.com

By leveraging these advanced in silico techniques, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery. mdpi.combenthamdirect.com

Exploration of Undiscovered Pharmacological Targets and Therapeutic Applications

The versatile quinoline scaffold holds the potential to interact with a wide array of biological targets, many of which may still be undiscovered. orientjchem.org While quinoline derivatives have been extensively studied for their applications as anticancer, antimalarial, and antibacterial agents, future research will undoubtedly uncover new pharmacological targets and therapeutic applications. orientjchem.orgnumberanalytics.comontosight.ai

Emerging areas of research include the development of quinoline-based compounds for:

Neurodegenerative Diseases: Some quinoline derivatives are being investigated as multifunctional antioxidants with neuroprotective potential for conditions like Alzheimer's and Parkinson's diseases. nih.govbohrium.com They are being designed to inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). nih.govbohrium.com

Antiviral Agents: The broad biological activity of quinolines suggests their potential as antiviral agents, an area that warrants further exploration. orientjchem.org

Targeted Cancer Therapy: Research is ongoing to develop quinoline derivatives that target specific proteins involved in carcinogenic pathways, such as c-Met, VEGF, and EGF receptors. nih.gov The development of dual-target or multi-target inhibitors is a promising strategy to overcome drug resistance. mdpi.commdpi.com For example, quinoline derivatives have been designed as dual PI3K/mTOR inhibitors. nih.gov

Inhibition of Novel Bacterial Targets: As antibiotic resistance grows, the discovery of new bacterial targets is crucial. The unique scaffolds of some quinoline derivatives make them promising candidates for inhibiting previously unexploited bacterial pathways. nih.gov

The exploration of new pharmacological targets will be driven by advances in chemical biology, proteomics, and high-throughput screening technologies, which will enable the identification of novel protein partners for quinoline-based compounds. This will open up new avenues for the development of innovative therapies for a wide range of diseases. orientjchem.org

Q & A

Q. What are the common synthetic routes for quinoline derivative 8, and how do reaction conditions influence yield?

The Combes/Conrad–Limpach synthesis is a widely used method, involving condensation of primary aryl amines with β-diketones or β-ketoesters under acidic conditions, followed by cyclodehydration . Reaction parameters like acid strength, temperature, and solvent (e.g., near-critical water for eco-friendly synthesis) significantly impact yield and purity. Ultrasound irradiation has also been explored to enhance reaction efficiency in green chemistry approaches .

Q. Which structural features of this compound contribute to its antioxidant activity?

Substituents such as phenolic -OH groups, electron-withdrawing/donating groups, and conjugated systems enhance antioxidant properties by stabilizing free radicals via resonance or hydrogen bonding. For example, 8-hydroxyquinolin-2(1H)-one derivatives exhibit activity due to the keto group at position 2 and hydroxyl group at position 8 .

Q. What in vitro assays are standard for assessing the antimicrobial efficacy of quinoline derivatives?

Common assays include broth microdilution (to determine MIC/MBC values) and disk diffusion for bacterial/fungal strains . For anti-proliferative activity, MTT or SRB assays on cancer cell lines are used, with IC₅₀ values calculated to quantify potency .

Q. How is NMR spectroscopy utilized in the structural elucidation of quinoline derivatives?

¹H and ¹³C NMR identify substituent positions and hybridization states. COSY and HMBC correlations resolve complex structures, such as distinguishing between O-methyl carboxylate and quinoline moieties in natural products .

Q. What are the key considerations in designing cytotoxicity studies for quinoline derivatives?

Ensure cell line relevance (e.g., HepG2 for liver toxicity), include positive controls (e.g., doxorubicin), and assess selectivity indices (e.g., comparing IC₅₀ values in cancerous vs. normal cells) to avoid false positives from general toxicity .

Advanced Research Questions

Q. How do green synthesis approaches for this compound compare to traditional methods in terms of efficiency and environmental impact?

Green methods (e.g., ultrasound-assisted synthesis, near-critical water reactions) reduce hazardous waste and energy consumption. While traditional acid-catalyzed routes achieve high yields (>80%), green methods offer comparable efficiency (70–85%) with improved E-factors (e.g., solvent-free conditions) .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with enzyme active sites (e.g., topoisomerase 1 in Leishmania). MD simulations assess binding stability, while QSAR models correlate substituent electronegativity with inhibitory potency .

Q. How can conflicting data on the environmental persistence and toxicity of quinoline derivatives be resolved in ecotoxicological studies?

Address discrepancies by standardizing test conditions (e.g., OECD guidelines for biodegradation) and differentiating between parent compounds and metabolites. For instance, quinoline’s BCF (bioaccumulation factor) in fish is 158, but its epoxide metabolite exhibits higher DNA adduct formation .

Q. What methodological challenges arise when evaluating the anti-leishmanial activity of quinoline derivatives in resistant strains?

Challenges include maintaining parasite viability in in vitro models and replicating host-microenvironment interactions. Use of luciferase-transfected Leishmania in BALB/c mice improves quantification of splenic/hepatic parasite load via bioluminescence imaging .

Q. How do substituent modifications at specific positions alter the enzyme inhibitory potency of quinoline derivatives?

Alkoxy groups at C6' enhance tyrosinase inhibition by increasing hydrophobic interactions with the active site. Chlorine at C7 (as in chloroquine analogs) boosts anti-butyrylcholinesterase activity by 3-fold compared to unsubstituted derivatives .

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